molecular formula C16H23NO4 B13395832 2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide

2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide

Cat. No.: B13395832
M. Wt: 293.36 g/mol
InChI Key: PTVUGLNOPRZQEY-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide is an organic compound known for its unique structure and properties. It belongs to the class of hydroxy fatty acids, which are fatty acids bearing hydroxyl groups along their carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of pantoate with beta-alanine in an ATP-dependent reaction, forming a pantoyl-adenylate intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process usually includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl group may produce diols.

Scientific Research Applications

2,4-Dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it catalyzes the condensation of pantoate with beta-alanine in an ATP-dependent reaction, forming a pantoyl-adenylate intermediate . This reaction is crucial in various biochemical processes and can influence metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxy fatty acids and derivatives, such as:

Uniqueness

What sets 2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide apart is its specific structure, which includes both hydroxyl and carbonyl functional groups, as well as a phenyl group. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide

InChI

InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)

InChI Key

PTVUGLNOPRZQEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O

Origin of Product

United States

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